2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the isoindole-dione moiety can form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . By regulating these pathways, this compound can alter the expression of genes related to inflammation, apoptosis, and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the thiazole ring can interact with the active sites of enzymes, inhibiting or activating their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant capacity and reduce inflammation . At high doses, it can exhibit toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals . In the mitochondria, it can influence oxidative phosphorylation and ATP production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin .
Properties
IUPAC Name |
2-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-9-3-1-2-4-10(9)12(17)15(11)6-5-8-7-19-13(18)14-8/h1-4,7H,5-6H2,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFXMDNUGXBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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